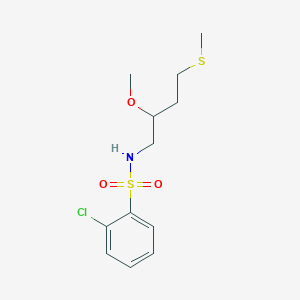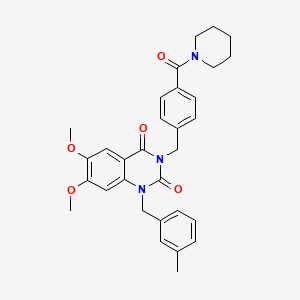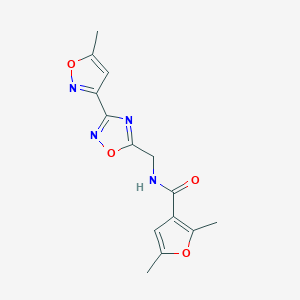
2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research as a tool to study biological processes and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the inhibition of specific enzymes or proteins. It is known to inhibit the activity of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide can affect these cellular processes and potentially lead to changes in cell behavior.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide depend on the specific cellular pathways and processes that it affects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and reducing cell proliferation. It has also been shown to affect the immune system by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in lab experiments is its specificity. It can be used to selectively inhibit the activity of specific enzymes or proteins, allowing researchers to investigate their role in various cellular processes. However, one limitation is that it may not accurately reflect the physiological conditions in vivo. Additionally, the effects of 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide may be influenced by other factors such as the concentration and duration of exposure.
Future Directions
There are many potential future directions for research involving 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further research is needed to investigate its efficacy and safety in vivo. Additionally, it may be useful in investigating the role of PKC in other cellular processes such as inflammation and cardiovascular disease. Finally, it may be used in the development of new chemical probes for studying other enzymes or proteins.
Synthesis Methods
The synthesis of 2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 2-chlorobenzenesulfonyl chloride and 2-methoxy-4-methylthiobutylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of a base such as triethylamine. The product is then purified through recrystallization or column chromatography.
Scientific Research Applications
2-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is commonly used in scientific research as a tool to study biological processes and mechanisms of action. It is often used as a chemical probe to investigate the role of specific proteins or enzymes in various cellular pathways. For example, it has been used to study the role of protein kinase C (PKC) in cancer cells and to investigate the mechanism of action of certain antibiotics.
properties
IUPAC Name |
2-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-17-10(7-8-18-2)9-14-19(15,16)12-6-4-3-5-11(12)13/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVXYMBNUWIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2780434.png)
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2780437.png)
![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)

![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780443.png)
![(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2780449.png)
![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)


